

Dihydroergotamine-d3 molecular weight and formula

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Compound of Interest

Compound Name: **Dihydroergotamine-d3**

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Technical Guide: Dihydroergotamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dihydroergotamine-d3**, a deuterated analog of the well-established migraine therapeutic, Dihydroergotamine. This document outlines its core molecular properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

Core Molecular and Physicochemical Properties

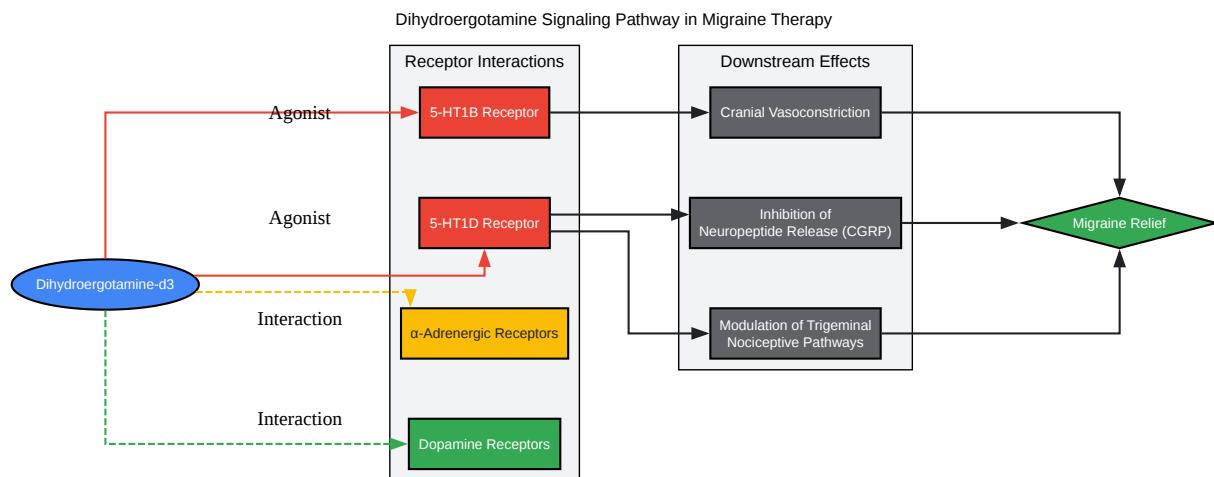
Stable isotope-labeled compounds like **Dihydroergotamine-d3** are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The introduction of deuterium atoms provides a distinct mass shift for mass spectrometry-based detection without significantly altering the molecule's chemical and biological properties.

| Property | Dihydroergotamine-d3 | Dihydroergotamine (Non-deuterated) |
|--------------------|---|--|
| Molecular Formula | C ₃₃ H ₃₄ D ₃ N ₅ O ₅ | C ₃₃ H ₃₇ N ₅ O ₅ |
| Molecular Weight | 586.71 g/mol | 583.68 g/mol |
| CAS Number | Not widely available | 511-12-6 |
| Chemical Structure | A semisynthetic derivative of ergotamine where the 9,10 double bond of the ergoline ring system is hydrogenated, and three hydrogen atoms are substituted with deuterium. | A semisynthetic ergot alkaloid derived from the hydrogenation of ergotamine. [1] |

Mechanism of Action: A Multi-Receptor Signaling Cascade

Dihydroergotamine exerts its therapeutic effects through a complex interaction with multiple receptor systems, primarily within the central and peripheral nervous systems. Its primary mechanism is attributed to its agonist activity at serotonin (5-HT) receptors, particularly the 5-HT_{1B} and 5-HT_{1D} subtypes.[2] Additionally, it interacts with adrenergic and dopaminergic receptors.

Activation of 5-HT_{1B} receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[1] Agonism at 5-HT_{1D} receptors located on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in the pathophysiology of migraine pain.[2] The broad receptor profile of Dihydroergotamine contributes to its sustained clinical efficacy.

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Caption: Dihydroergotamine's multi-receptor signaling cascade leading to migraine relief.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Dihydroergotamine, providing insights into its receptor binding affinity and pharmacokinetic profile.

Table 1: Receptor Binding Affinities (IC50, nM)

| Receptor Subtype | IC50 (nM) |
|------------------|--|
| 5-HT1B | 0.58 |
| 5-HT1D | Data not consistently reported as IC50 |
| α-adrenergic2B | 2.8 |
| Dopamine D2 | 0.47 |
| 5-HT4E | 230 |
| Dopamine D5 | 370 |

Table 2: Pharmacokinetic Parameters of Dihydroergotamine (Varying by Route of Administration)

| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) | Intranasal (IN) |
|-----------------------------------|------------------|--------------------|-------------------|-----------------|
| Bioavailability | 100% | 100% | 100% | ~32-40% |
| Tmax (Time to Peak Concentration) | 1-2 minutes | 24 minutes | ~30 minutes | 30-60 minutes |
| Elimination Half-life | ~9 hours | ~9 hours | ~9 hours | ~9 hours |

Experimental Protocols

Synthesis of Dihydroergotamine and Isotopic Labeling

1. Synthesis of Dihydroergotamine from Ergotamine:

Dihydroergotamine is produced via the catalytic hydrogenation of ergotamine.^{[3][4][5]} This process selectively reduces the double bond at the 9,10 position of the ergoline ring system.

- Starting Material: Ergotamine Tartrate

- Reaction: Catalytic hydrogenation. A common method involves dissolving ergotamine in a suitable solvent and reacting it with hydrogen gas in the presence of a palladium catalyst.
- Purification: The resulting Dihydroergotamine is purified using chromatographic techniques to remove any unreacted starting material and byproducts.

2. Isotopic Labeling Strategy for **Dihydroergotamine-d3**:

A general strategy for the synthesis of isotopically labeled ergot alkaloids involves N⁶-demethylation followed by remethylation with a labeled methylating agent.[6][7]

- Demethylation: The N⁶-methyl group of the ergoline ring is removed to produce the nor-ergotamine derivative.
- Remethylation with Deuterated Reagent: The nor-ergotamine intermediate is then remethylated using a deuterated methylating agent, such as ¹³CD₃-I (trideuteromethyl iodide), to introduce the deuterium label.[6][7]
- Purification: The final **Dihydroergotamine-d3** product is purified using preparative High-Performance Liquid Chromatography (HPLC).[7]

Analytical Methods

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

LC-MS/MS is a highly sensitive and specific method for the quantification of Dihydroergotamine in biological matrices.

- Chromatography: A C8 or C18 reverse-phase column is typically used. For example, an Agilent Eclipse XDB-C8 column (5 μm, 4.6 x 150 mm) can be employed.[8]
- Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 1.5% formic acid in water) and acetonitrile is common.[8]
- Detection: Tandem mass spectrometry is used for detection, often in positive ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (**Dihydroergotamine-d3**).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for the structural elucidation and confirmation of Dihydroergotamine and its derivatives. Spectral data for Dihydroergotamine tartrate is available in chemical databases, which can serve as a reference for the characterization of **Dihydroergotamine-d3**.^[9] The absence of the proton signal corresponding to the deuterated position and the characteristic splitting pattern in the ¹³C NMR spectrum would confirm the isotopic labeling.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the Dihydroergotamine molecule. The spectrum would show characteristic peaks for the amide, hydroxyl, and aromatic functionalities. While a detailed spectral analysis is beyond the scope of this guide, FTIR serves as a valuable tool for identity confirmation.

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